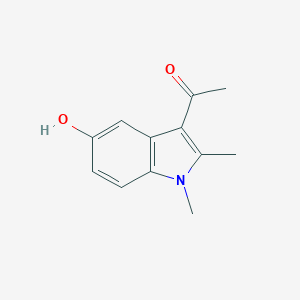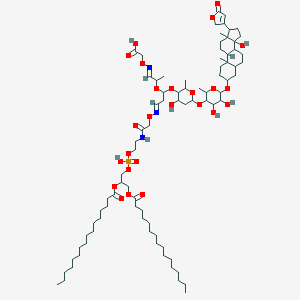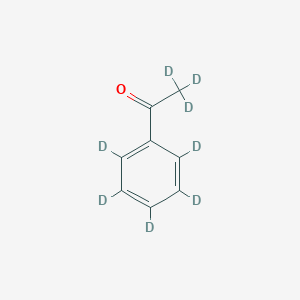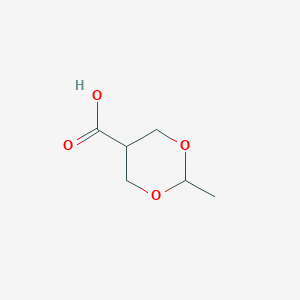
2-Methyl-1,3-dioxane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-dioxane-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as Methylpropanedioic acid or MPDA and is a cyclic organic acid with a molecular formula of C5H8O4.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-1,3-dioxane-5-carboxylic acid is not fully understood. However, it is believed that the compound acts as a cross-linking agent, which helps to improve the mechanical and thermal properties of polymers.
Biochemische Und Physiologische Effekte
There is limited research available on the biochemical and physiological effects of 2-Methyl-1,3-dioxane-5-carboxylic acid. However, studies have shown that the compound is not toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-1,3-dioxane-5-carboxylic acid in lab experiments is its ability to improve the mechanical and thermal properties of polymers. However, the compound is relatively expensive and has limited availability, which can make it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyl-1,3-dioxane-5-carboxylic acid. One area of interest is in the development of new materials and polymers with improved properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other scientific fields.
In conclusion, 2-Methyl-1,3-dioxane-5-carboxylic acid is a unique and promising compound that has gained significant attention in the scientific community. Its potential applications in the development of new materials and polymers make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 2-Methyl-1,3-dioxane-5-carboxylic acid involves the reaction of 2-methylpropane-1,3-diol with oxalic acid in the presence of a catalyst. The reaction results in the formation of MPDA as a white crystalline solid with a melting point of 104-106°C.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-dioxane-5-carboxylic acid has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new materials and polymers. MPDA has been used as a monomer in the synthesis of polyesters and polyurethanes, which have shown excellent mechanical and thermal properties.
Eigenschaften
IUPAC Name |
2-methyl-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHRQFYDHJBUIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-dioxane-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

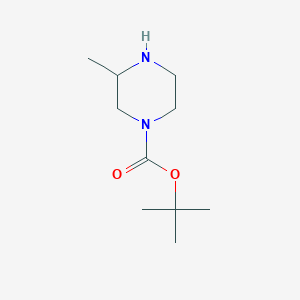
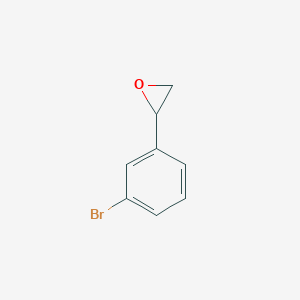
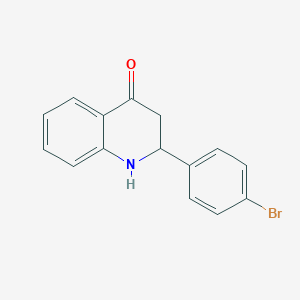
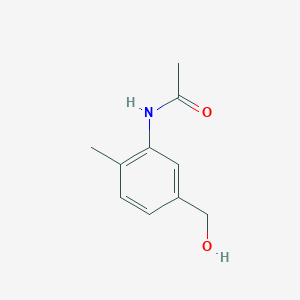
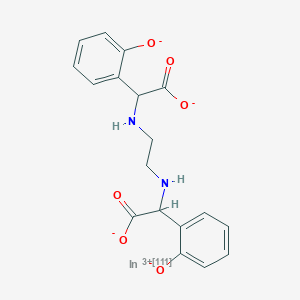
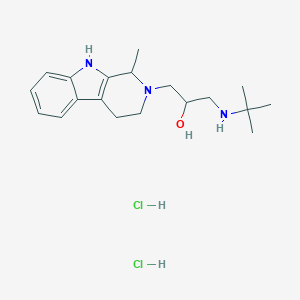
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
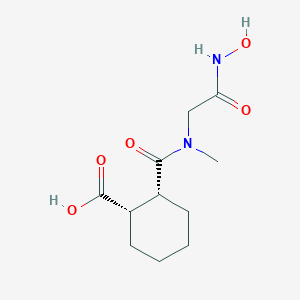
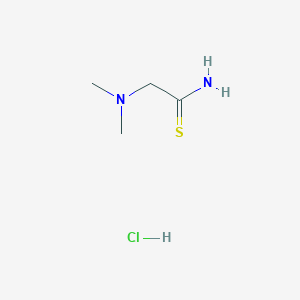
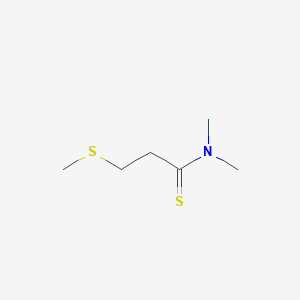
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
